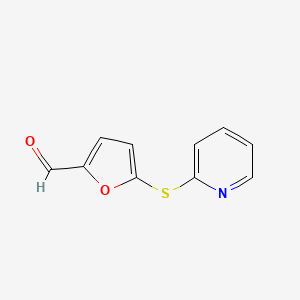

4-(4-Nitrophenyl)-1,3-dioxan-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenyl compounds are a class of organic compounds that contain a nitro group (-NO2) and a phenyl group (C6H5). They are used in the synthesis of various chemicals and can serve as precursors for the preparation of pharmaceuticals .

Synthesis Analysis

The synthesis of 4-nitrophenyl compounds often involves the nitration of phenol using dilute nitric acid at room temperature . The reaction produces a mixture of 2-nitrophenol and 4-nitrophenol .Molecular Structure Analysis

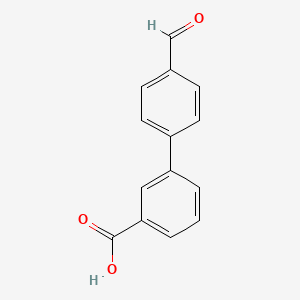

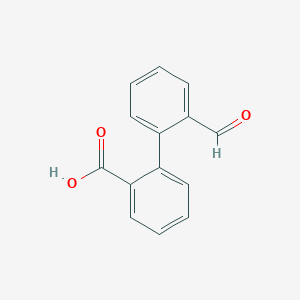

The molecular structure of 4-nitrophenyl compounds is characterized by a benzene ring with a nitro group and a phenyl group attached to it .Chemical Reactions Analysis

One of the common reactions involving 4-nitrophenyl compounds is the catalytic reduction of 4-nitrophenol. This reaction is often used to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis

4-Nitrophenol, a type of 4-nitrophenyl compound, is a slightly yellow, crystalline material. It has a dissociation constant (pKa) of 7.15 at 25 °C .Aplicaciones Científicas De Investigación

Chromogenic Substrate

4-Nitrophenyl derivatives are often used as chromogenic substrates in enzyme assays. They can help measure enzyme activity by producing a color change upon reaction .

Organic Synthesis

Selective Formylation

They may be used for selective formylation of amino groups in amino acids and peptides, which is a key step in peptide synthesis .

Optical Sensing

Derivatives of 4-Nitrophenyl can be incorporated into sensors for detecting gases based on changes in their absorption spectrum .

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 4-nitrophenol, is known to interact with various nanostructured materials, serving as a benchmark reaction to assess their activity .

Mode of Action

4-nitrophenol, a similar compound, is known to undergo catalytic reduction in the presence of nanostructured materials . This reduction process involves the interaction of 4-nitrophenol with the catalyst, leading to changes in the compound’s structure and properties .

Biochemical Pathways

This process is considered a universally accepted model catalytic reaction . The reduction of 4-nitrophenol can be affected by various parameters, including the size and structure of the catalyst, the electrochemistry of the nanomaterial, and the regeneration of the catalyst surface .

Pharmacokinetics

The absorption, biotransformation, and elimination of similar compounds have been studied . These studies can provide insights into the potential ADME properties of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol.

Result of Action

The reduction of 4-nitrophenol, a similar compound, has been shown to result in changes in the compound’s structure and properties .

Action Environment

The action of 4-(4-Nitrophenyl)-1,3-dioxan-5-ol can be influenced by various environmental factors. For instance, the reduction of 4-nitrophenol, a similar compound, has been shown to be affected by the solvent used in the reaction . The addition of methanol, ethanol, or isopropanol to the reaction mixture can lead to a dramatic decrease in the reaction rate .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-nitrophenyl)-1,3-dioxan-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-9-5-15-6-16-10(9)7-1-3-8(4-2-7)11(13)14/h1-4,9-10,12H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAGEBJAKVKMBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OCO1)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)

![tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1306161.png)

![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)